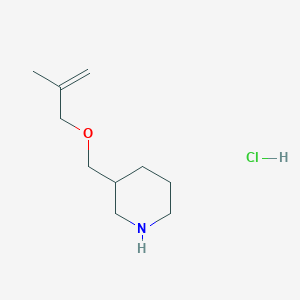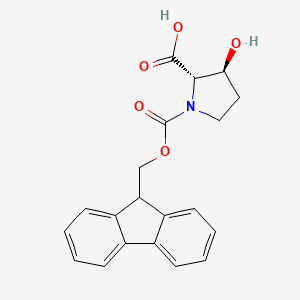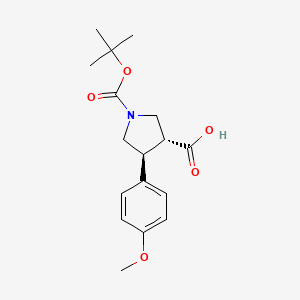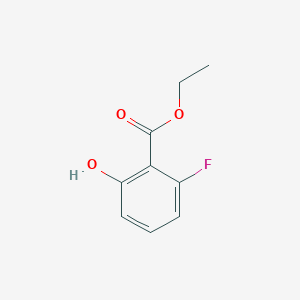
2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
“2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride” is a chemical compound with the CAS Number: 1185297-47-5 . It has a molecular weight of 205.73 and its molecular formula is C10H20ClNO . The IUPAC name for this compound is 2-methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h10-11H,1,3-8H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride” is 205.72 . Its molecular formula is C10H19NO•HCl .Applications De Recherche Scientifique
Fuel Additives and Energy
- Di-methyl Ether (DME) as an Alternative Fuel: A review highlighted the potential of di-methyl ether as a candidate fuel for compression-ignition engines, emphasizing its high cetane number, low auto-ignition temperature, and soot-free combustion, making it an environmentally friendly option for future energy demands (Arcoumanis et al., 2008).
Environmental Applications
- Biodegradation of Ether Compounds : A study on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlighted microorganisms capable of degrading ETBE, indicating its environmental impact and the potential for bioremediation strategies (Thornton et al., 2020).
Chemical Synthesis and Materials Science
- Xylan Derivatives : Research on the chemical modification of xylan into biopolymer ethers and esters explored their application potential in creating materials with specific properties for drug delivery and other uses (Petzold-Welcke et al., 2014).
Pollution Control and Environmental Safety
- Decomposition of Methyl Tert-Butyl Ether (MTBE) : A study demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a common gasoline additive, into less harmful substances, contributing to pollution control efforts (Hsieh et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-methylprop-2-enoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h10-11H,1,3-8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROSHPVEBKVJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)
![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)

